5-nitro-2-[(E)-({3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl}imino)methyl]phenol
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Overview
Description
5-NITRO-2-[(E)-[(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)IMINO]METHYL]PHENOL is a complex organic compound featuring multiple functional groups, including nitro, phenyl, and triazole groups
Preparation Methods
The synthesis of 5-NITRO-2-[(E)-[(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)IMINO]METHYL]PHENOL involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the nitro and phenyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-NITRO-2-[(E)-[(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other nitro-substituted triazoles and phenyl derivatives. Compared to these compounds, 5-NITRO-2-[(E)-[(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)IMINO]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 5-Nitro-1,2,4-triazol-3-one
- 4-Nitrophenyl derivatives
- Other triazole-based compounds
This compound’s unique structure allows for a wide range of applications and makes it a valuable subject of scientific research.
Properties
Molecular Formula |
C17H12N8O5S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
5-nitro-2-[(E)-[3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]iminomethyl]phenol |
InChI |
InChI=1S/C17H12N8O5S/c26-15-7-14(25(29)30)6-3-12(15)8-18-22-10-19-23-16(22)20-21-17(23)31-9-11-1-4-13(5-2-11)24(27)28/h1-8,10,26H,9H2/b18-8+ |
InChI Key |
YMFOKUAXLMGRMW-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3/N=C/C4=C(C=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3N=CC4=C(C=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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